1,1'-Methylene Bis[Theobromine]
Description
Overview of Methylxanthine Chemistry and Biological Significance
Methylxanthines are a class of naturally occurring alkaloids characterized by a xanthine (B1682287) core structure with one or more methyl groups. researchgate.net This family of compounds includes well-known stimulants such as caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine), as well as theobromine (B1682246) (3,7-dimethylxanthine), which is found in abundance in the cacao plant (Theobroma cacao). nih.govwikipedia.org The chemical structure of these molecules, particularly the placement of the methyl groups on the purine (B94841) ring system, dictates their pharmacological properties. nih.gov
The biological significance of methylxanthines is vast and has been recognized for centuries. They are known to act as antagonists of adenosine (B11128) receptors and as inhibitors of phosphodiesterase (PDE) enzymes. wikipedia.orgnih.gov By blocking adenosine receptors, methylxanthines can lead to increased alertness and stimulation of the central nervous system. wikipedia.org Their inhibition of PDEs results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which can lead to a variety of physiological effects, including smooth muscle relaxation and bronchodilation. nih.gov Theobromine itself has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. researchgate.netresearchgate.net Studies have indicated that theobromine can inhibit the proliferation of certain cancer cells, such as glioblastoma, by modulating various signaling pathways. nih.govresearchgate.net
| Compound | Structure | Natural Sources | Key Biological Activities |
| Theobromine | 3,7-dimethylxanthine | Cacao beans, tea leaves, kola nuts | Adenosine receptor antagonist, phosphodiesterase inhibitor, anti-inflammatory, anticancer potential. nih.govwikipedia.orgresearchgate.net |
| Caffeine | 1,3,7-trimethylxanthine | Coffee beans, tea leaves, guarana | Central nervous system stimulant, adenosine receptor antagonist, phosphodiesterase inhibitor. wikipedia.org |
| Theophylline | 1,3-dimethylxanthine | Tea leaves | Bronchodilator, adenosine receptor antagonist, phosphodiesterase inhibitor. wikipedia.org |
Structural Rationale for Bis-Xanthine Compounds in Medicinal Chemistry
The design and synthesis of "bis" or dimeric compounds, where two identical or similar pharmacophores are connected by a linker, is a well-established strategy in medicinal chemistry. This approach, often referred to as the bivalent ligand strategy, is based on the principle that many biological targets, such as G protein-coupled receptors (GPCRs) and enzymes, can exist as dimers or oligomers. By creating a molecule that can simultaneously interact with two binding sites, it is possible to achieve significantly enhanced affinity and selectivity compared to the monomeric counterparts.
The length and nature of the linker connecting the two pharmacophores are critical design elements. The linker must be of an appropriate length to allow the two units to bind to their respective sites without introducing strain. The composition of the linker can also influence the physicochemical properties of the dimer, such as its solubility and metabolic stability. In the case of bis-xanthine compounds, the rationale is to create molecules that could potentially interact with dimeric adenosine receptors or have enhanced interactions with enzymes like phosphodiesterases. The methylene (B1212753) bridge in 1,1'-Methylene Bis[Theobromine] provides a short and relatively rigid linker between the two theobromine units.
Research Focus on 1,1'-Methylene Bis[Theobromine] as a Representative Dimer
While extensive research exists on theobromine and its various derivatives, specific studies focusing exclusively on 1,1'-Methylene Bis[Theobromine] are limited. However, the compound serves as an excellent representative model for understanding the potential of theobromine dimers. The synthesis of such a molecule is theoretically straightforward, likely involving the reaction of theobromine with a one-carbon electrophile, such as formaldehyde (B43269), under appropriate conditions. This is analogous to the formation of methylene-bridged dimers of other heterocyclic compounds. nih.gov
The research interest in a compound like 1,1'-Methylene Bis[Theobromine] stems from the hypothesis that it may exhibit enhanced biological activities compared to its monomeric precursor. Given the known anticancer properties of theobromine, it is plausible that a dimeric analogue could display superior cytotoxic effects against cancer cell lines. nih.govresearchgate.net The bivalent nature of the molecule could lead to a higher affinity for its biological targets or allow it to induce apoptosis more effectively.
Properties
IUPAC Name |
1-[(3,7-dimethyl-2,6-dioxopurin-1-yl)methyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O4/c1-18-5-16-10-8(18)12(24)22(14(26)20(10)3)7-23-13(25)9-11(17-6-19(9)2)21(4)15(23)27/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBZHMVLVGVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543955 | |
| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77196-87-3 | |
| Record name | 1,1'-Methylene bis(theobromine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077196873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-METHYLENE BIS(THEOBROMINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3YLV2M7UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Structural Characterization of 1,1 Methylene Bis Theobromine
Development of Synthetic Methodologies for N,N'-Bis-Theobromine Linkages
The creation of a methylene (B1212753) bridge between two theobromine (B1682246) molecules at their N1 positions presents a unique synthetic challenge. Theobromine, or 3,7-dimethylxanthine, possesses a reactive NH group in the imidazole (B134444) ring, which is the primary site for alkylation reactions. The synthesis of 1,1'-Methylene Bis[Theobromine] involves the reaction of theobromine with a one-carbon electrophile, typically formaldehyde (B43269) or its equivalents, to form the desired N,N'-bis-theobromine linkage.
Reaction Conditions and Yield Optimization Strategies
The synthesis of 1,1'-Methylene Bis[Theobromine] is typically achieved through the condensation reaction of theobromine with formaldehyde. This reaction is often carried out in the presence of an acid catalyst. The general reaction scheme is as follows:
2 Theobromine + Formaldehyde → 1,1'-Methylene Bis[Theobromine] + H₂O
Key parameters that influence the reaction outcome include the choice of solvent, catalyst, temperature, and reaction time. Optimization of these conditions is critical to maximize the yield and purity of the final product.
| Parameter | Condition | Effect on Reaction |
| Reactants | Theobromine, Formaldehyde (or paraformaldehyde) | Stoichiometric control is important to favor the formation of the dimer over side products. |
| Solvent | Aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | These solvents are often used due to the limited solubility of theobromine in many common organic solvents. |
| Catalyst | Acid catalysts (e.g., hydrochloric acid, sulfuric acid) | The presence of an acid is generally required to facilitate the electrophilic attack of the protonated formaldehyde on the nitrogen atom of the theobromine ring. |
| Temperature | Elevated temperatures | Heating is typically necessary to drive the reaction to completion, though excessive heat can lead to decomposition. |
| Reaction Time | Varies | The reaction progress is monitored over time to determine the optimal duration for achieving the highest yield. |
Yield optimization strategies involve a systematic variation of these parameters. For instance, a design of experiments (DoE) approach can be employed to efficiently explore the reaction space and identify the optimal set of conditions. The purity of the crude product is often improved through recrystallization from a suitable solvent.
Role of Intermediates in Bis-Theobromine Synthesis
The formation of 1,1'-Methylene Bis[Theobromine] is believed to proceed through a key intermediate, 1-hydroxymethyltheobromine. This intermediate is formed in the initial step of the reaction where formaldehyde reacts with one molecule of theobromine.
Step 1: Formation of the Hydroxymethyl Intermediate Theobromine + Formaldehyde ⇌ 1-Hydroxymethyltheobromine
This reaction is reversible. The 1-hydroxymethyltheobromine intermediate is generally not isolated but reacts in situ with a second molecule of theobromine.
Step 2: Condensation to Form the Dimer 1-Hydroxymethyltheobromine + Theobromine → 1,1'-Methylene Bis[Theobromine] + H₂O
The acidic conditions facilitate the protonation of the hydroxyl group in the intermediate, making it a good leaving group (water) and promoting the nucleophilic attack by the second theobromine molecule to form the stable methylene bridge. Understanding the formation and reactivity of this intermediate is crucial for controlling the reaction and minimizing the formation of potential side products, such as polymers.
Advanced Analytical Techniques for Structural Elucidation
The unambiguous identification and characterization of 1,1'-Methylene Bis[Theobromine] rely on a combination of sophisticated analytical techniques. These methods provide detailed information about the molecular structure, weight, and purity of the synthesized compound.
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of 1,1'-Methylene Bis[Theobromine]. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-Methylene Bis[Theobromine] would be expected to show characteristic signals for the different types of protons in the molecule. A key feature would be the appearance of a singlet corresponding to the two protons of the methylene bridge (-N-CH₂-N-). The chemical shift of this signal would be indicative of its chemical environment, deshielded by the two adjacent nitrogen atoms. Other expected signals include those for the methyl groups at the N3 and N7 positions and the proton on the C8 carbon of the purine (B94841) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms present. A crucial signal in the ¹³C NMR spectrum of 1,1'-Methylene Bis[Theobromine] would be the resonance for the methylene bridge carbon. Its chemical shift would confirm the presence of the -N-CH₂-N- linkage. The spectrum would also display distinct signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring, and the methyl carbons.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methylene protons | ~5.5 - 6.5 | Singlet | 2H | -N-CH₂-N- |
| C8-H | ~7.5 - 8.5 | Singlet | 2H | Purine C8-H |
| N3-CH₃ | ~3.2 - 3.6 | Singlet | 6H | N3-Methyl |
| N7-CH₃ | ~3.8 - 4.2 | Singlet | 6H | N7-Methyl |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Methylene carbon | ~50 - 60 | -N-CH₂-N- |
| C2, C6 (Carbonyls) | ~150 - 160 | C=O |
| C4, C5, C8 (Purine) | ~105 - 150 | Aromatic/Heterocyclic Carbons |
| N3-CH₃ | ~28 - 32 | N3-Methyl |
| N7-CH₃ | ~33 - 37 | N7-Methyl |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For 1,1'-Methylene Bis[Theobromine], the molecular formula is C₁₅H₁₆N₈O₄, which corresponds to a molecular weight of 372.34 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 372. The fragmentation pattern would likely involve the cleavage of the methylene bridge, leading to the formation of a prominent fragment corresponding to the theobromine cation at m/z 180. Other fragments could arise from the loss of methyl groups or parts of the purine ring structure.
| Mass Spectrometry Data (Predicted) | |
| Molecular Ion (M⁺) | m/z 372 |
| Major Fragments | m/z 180 (Theobromine cation) |
| m/z 193 (Methylene-theobromine fragment) | |
| m/z 152 (Loss of CO from theobromine fragment) | |
| m/z 109 (Further fragmentation of the purine ring) |
Chromatographic Purity Assessment (HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for assessing the purity of the synthesized 1,1'-Methylene Bis[Theobromine].
HPLC Analysis: Reversed-phase HPLC with UV detection is a common method for analyzing xanthine (B1682287) derivatives. rsc.org For 1,1'-Methylene Bis[Theobromine], a C18 column would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid such as formic or acetic acid to improve peak shape. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
GC Analysis: While less common for non-volatile compounds like 1,1'-Methylene Bis[Theobromine], GC analysis could potentially be performed after derivatization to increase its volatility. However, HPLC is generally the preferred method for such compounds.
The purity of the synthesized compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak indicates a high degree of purity.
Molecular Mechanisms of Action of 1,1 Methylene Bis Theobromine
Adenosine (B11128) Receptor Antagonism: Investigating Potency and Selectivity
Theobromine (B1682246), a methylxanthine, is known to act as an antagonist at adenosine receptors. nih.govnih.govresearchgate.net This antagonism is a key mechanism behind many of its physiological effects. As a dimer of theobromine, 1,1'-Methylene Bis[Theobromine] is hypothesized to also interact with these receptors, though its specific binding affinities and selectivity profile remain to be experimentally determined.
A1, A2A, A2B, and A3 Receptor Binding Affinities
There is currently no published data detailing the binding affinities (Ki) of 1,1'-Methylene Bis[Theobromine] for the A1, A2A, A2B, and A3 adenosine receptor subtypes. For the parent compound, theobromine, it is generally considered a non-selective adenosine receptor antagonist with weak activity. nih.gov Studies on other xanthine (B1682287) derivatives have shown that modifications at various positions can significantly alter affinity and selectivity for different adenosine receptor subtypes. nih.gov For instance, substitutions at the N1, N3, and N7 positions of the xanthine core are crucial for receptor interaction. The methylene (B1212753) bridge in 1,1'-Methylene Bis[Theobromine] links two theobromine molecules at their N1 positions, which would likely have a profound impact on how the molecule fits into the binding pockets of adenosine receptors compared to monomeric theobromine.
Table 1: Hypothetical Adenosine Receptor Binding Affinities (Ki, nM) of 1,1'-Methylene Bis[Theobromine]
| Compound | A1 | A2A | A2B | A3 |
| 1,1'-Methylene Bis[Theobromine] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes and highlights the lack of available data.
Ligand-Receptor Interaction Dynamics
The specific molecular interactions between 1,1'-Methylene Bis[Theobromine] and adenosine receptors have not been elucidated. The interaction would be governed by the three-dimensional structure of the compound and the topology of the receptor's binding site. The presence of two theobromine moieties could potentially allow for simultaneous interaction with two receptor sites, or it could sterically hinder binding. The nature of the methylene linker would also influence the molecule's conformational flexibility, a key determinant in ligand-receptor dynamics.
Phosphodiesterase Enzyme Inhibition: Exploring Isoform Specificity
Theobromine is known to be a weak, non-selective inhibitor of phosphodiesterase (PDE) enzymes. wikipedia.org Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. nih.govnih.gov
Inhibition Kinetics against PDE Subtypes (e.g., PDE4)
Specific inhibitory constants (IC50 or Ki) for 1,1'-Methylene Bis[Theobromine] against different PDE isoforms are not available in the scientific literature. Research on theobromine has indicated that it can inhibit PDE4, which is involved in inflammatory processes and cell proliferation. nih.govresearchgate.net The dimerization of theobromine could potentially enhance its inhibitory potency or alter its selectivity for specific PDE subtypes.
Table 2: Hypothetical Phosphodiesterase (PDE) Inhibition Profile (IC50, µM) of 1,1'-Methylene Bis[Theobromine]
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| 1,1'-Methylene Bis[Theobromine] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes and highlights the lack of available data.
Downstream Intracellular Signaling Pathway Modulation (cAMP, cGMP)
By inhibiting PDEs, 1,1'-Methylene Bis[Theobromine] would be expected to increase intracellular concentrations of cAMP and cGMP. Elevated cAMP levels can activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing processes such as gene transcription and metabolism. nih.gov For example, increased cAMP can lead to the phosphorylation of cAMP response element-binding protein (CREB). nih.gov Similarly, increased cGMP can activate Protein Kinase G (PKG), impacting pathways involved in smooth muscle relaxation and other physiological responses. The precise effects of 1,1'-Methylene Bis[Theobromine] on these pathways are yet to be investigated.
Investigation of Other Receptor and Enzyme Targets Relevant to Bis-Xanthines
The broader class of xanthine derivatives has been shown to interact with a variety of other molecular targets. drugbank.com These can include other G-protein coupled receptors, ion channels, and various enzymes. The unique structure of a bis-xanthine like 1,1'-Methylene Bis[Theobromine] could confer novel pharmacological activities not observed with monomeric xanthines. Potential areas of future research could include its interaction with GABA receptors, monoamine oxidase (MAO), or other neurotransmitter systems. However, without specific studies on this compound, any such interactions remain speculative.
Epidermal Growth Factor Receptor (EGFR) Inhibition
There is currently no scientific evidence to suggest that 1,1'-Methylene Bis[Theobromine] acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Research into theobromine-based compounds as potential EGFR inhibitors has been undertaken; for example, a semi-synthetic derivative known as T-1-PCPA has been shown to inhibit EGFR. nih.gov However, it is crucial to note that T-1-PCPA is structurally distinct from 1,1'-Methylene Bis[Theobromine] and therefore, these findings cannot be extrapolated to the latter. A comprehensive search of chemical and biological databases yields no data on the EGFR inhibitory activity of 1,1'-Methylene Bis[Theobromine].
Calcium Mobilization and Intracellular Signaling Perturbations
There is a lack of research on the effects of 1,1'-Methylene Bis[Theobromine] on calcium mobilization and intracellular signaling. Theobromine itself is known to be a weak phosphodiesterase inhibitor and an adenosine receptor antagonist, which can indirectly influence intracellular signaling cascades. However, no studies have specifically investigated how the dimerization of theobromine with a methylene bridge, as in 1,1'-Methylene Bis[Theobromine], affects these properties or its potential to perturb calcium signaling. Therefore, no data is available on this specific topic for this particular compound.
Preclinical Biological Activity Profiling of 1,1 Methylene Bis Theobromine
In Vitro Pharmacological Evaluations
Specific studies on the antiproliferative and cytotoxic effects of 1,1'-Methylene Bis[Theobromine] on cancer cell lines were not identified in the reviewed literature.
However, the parent compound, theobromine (B1682246) , has been investigated for its potential anticancer properties. Research has shown that theobromine can inhibit the proliferation of malignant glioblastoma cells (U87-MG). nih.gov It has also demonstrated anti-cancer activities in lung and ovarian cancer models. researchgate.net Furthermore, some semi-synthetic derivatives of theobromine have been developed and have shown promising anticancer properties. researchgate.net For instance, a theobromine derivative, T-1-NBAB, exhibited significant activity against breast cancer cell lines MCF7 and T47D. researchgate.net Another theobromine analogue, T-1-BA, when encapsulated in chitosomes, showed enhanced cytotoxicity against Hct116 and A549 cancer cell lines. researchgate.net
| Compound | Cell Line | Effect | Reference |
| Theobromine | U87-MG (Glioblastoma) | Inhibition of cell proliferation | nih.gov |
| Theobromine | Lung and Ovarian Cancer Models | Anti-cancer activity | researchgate.net |
| T-1-NBAB (Theobromine derivative) | MCF7 (Breast Cancer) | IC50 of 16.88 µM | researchgate.net |
| T-1-NBAB (Theobromine derivative) | T47D (Breast Cancer) | IC50 of 61.17 µM | researchgate.net |
| T-1-BA-PC-CS complex (Theobromine analogue) | Hct116 and A549 | Enhanced cytotoxicity | researchgate.net |
There is no available data on the ability of 1,1'-Methylene Bis[Theobromine] to induce apoptosis or cause cell cycle arrest in cancer cells.
In contrast, studies on theobromine and its derivatives have shown pro-apoptotic activity. For example, theobromine has been found to suppress DNA synthesis and hinder the proliferation of glioblastoma multiforme, suggesting an influence on the cell cycle and apoptosis. researchgate.net The derivative T-1-NBAB was shown to induce both early and late apoptosis in MCF7 breast cancer cells. researchgate.net Furthermore, a theobromine analogue-chitosome complex was found to induce favorable alterations in cell cycle phases and apoptosis. researchgate.net In a study on intestinal cells, theobromine demonstrated a protective effect against oxysterol-induced apoptosis. nih.gov
No studies were found that investigated the anti-angiogenic activity of 1,1'-Methylene Bis[Theobromine] in endothelial cell models.
The parent compound, theobromine , has demonstrated anti-angiogenic properties. It has been shown to inhibit the angiogenic activity of ovarian cancer cells, with its mechanism of action linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) production. nih.gov In another study, theobromine suppressed angiogenesis induced by v-raf transfected human urothelial cells and inhibited the expression of VEGF mRNA in these cells. nih.gov A derivative of theobromine, T-1-NBAB, has also been suggested as a promising anti-angiogenic agent due to its ability to reduce the migration and healing abilities of MCF7 cells. researchgate.net
The immunomodulatory responses to 1,1'-Methylene Bis[Theobromine] in cellular assays have not been reported in the scientific literature.
Regarding theobromine , it has been shown to have anti-inflammatory effects. It can protect the intestinal cell monolayer from a mixture of dietary oxysterols that cause an inflammatory action, in part by inhibiting the production of cytokines. nih.gov Theobromine is also known to have a role in reducing tumor formation and acting as a neuroprotective agent, which may involve immunomodulatory pathways. nih.gov
There is no available data concerning the antimicrobial activity of 1,1'-Methylene Bis[Theobromine] against pathogenic microorganisms.
Conversely, theobromine has been the subject of several studies investigating its antimicrobial effects. It has shown significant antimicrobial activity against various oral bacteria, including Streptococcus mutans, Lactobacillus acidophilus, and Enterococcus faecalis. nih.govnih.govresearchgate.net In some studies, toothpaste containing theobromine showed greater zones of inhibition against these bacteria compared to commercially available fluoride (B91410) toothpastes. nih.govnih.govresearchgate.net It has also been shown to be effective in reducing S. mutans counts and plaque formation in children. wjoud.com
| Microorganism | Effect of Theobromine | Reference |
| Streptococcus mutans | Inhibition of growth | nih.govnih.govresearchgate.netwjoud.com |
| Lactobacillus acidophilus | Inhibition of growth | nih.govnih.govresearchgate.net |
| Enterococcus faecalis | Inhibition of growth | nih.govnih.govresearchgate.net |
| Candida albicans | Neutral effect | nih.govnih.govresearchgate.net |
In Vivo Studies in Relevant Non-Human Animal Models
No in vivo studies in relevant non-human animal models for 1,1'-Methylene Bis[Theobromine] were found.
In vivo studies have been conducted on theobromine . In a study using zebrafish embryos, theobromine was found to be less toxic than caffeine (B1668208). nih.gov It did not cause any mortality at the highest concentration tested, though it did produce dose-dependent morphological and teratogenic effects. nih.gov In rats, the biotransformation and pharmacokinetic parameters of theobromine have been studied, with the major urinary metabolite identified as 6-amino-5-[N-methylformylamino]-1-methyluracil. nih.gov Theobromine has also been shown to suppress angiogenesis induced by cancer cells in mice. nih.gov
Evaluation of Biological Efficacy in Disease Models (e.g., oncology, inflammation)
No studies were found that evaluated the biological efficacy of 1,1'-Methylene Bis[Theobromine] in any disease models, including but not limited to oncology or inflammation.
Systemic Pharmacodynamic Marker Analysis
There is no available data on the analysis of systemic pharmacodynamic markers following administration of 1,1'-Methylene Bis[Theobromine].
Comparative Biological Outcomes with Theobromine and Other Analogues
A comparative analysis of the biological outcomes of 1,1'-Methylene Bis[Theobromine] with theobromine or any other analogues could not be conducted due to the lack of any biological data for 1,1'-Methylene Bis[Theobromine].
Computational and in Silico Characterization of 1,1 Methylene Bis Theobromine
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov For 1,1'-Methylene Bis[Theobromine], potential protein targets can be inferred from its parent compound, theobromine (B1682246), which is a known antagonist of adenosine (B11128) A1 and A2a receptors and an inhibitor of phosphodiesterase (PDE) enzymes. wikipedia.org
Docking simulations would involve positioning the 3D conformer of 1,1'-Methylene Bis[Theobromine] into the binding pockets of these receptors. The primary goal is to identify the most stable binding pose, which is quantified by a scoring function that estimates the binding free energy (expressed in kcal/mol). A more negative score typically indicates a more favorable interaction. nih.gov Key interactions expected to stabilize the protein-ligand complex include:
Hydrogen Bonds: Formed between the carbonyl oxygens and amide protons of the xanthine (B1682287) rings and polar amino acid residues (e.g., Asparagine, Serine, Arginine) in the binding site. nih.gov
Hydrophobic Interactions: Involving the methyl groups and the nonpolar regions of the purine (B94841) scaffold with hydrophobic residues (e.g., Valine, Leucine, Isoleucine).
Pi-Pi Stacking: The aromatic purine ring systems can engage in stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan within the active site. nih.gov
The dimeric structure of 1,1'-Methylene Bis[Theobromine] suggests it could potentially span a larger binding pocket or interact with two adjacent sites, a hypothesis that docking studies can effectively explore.
Table 1: Hypothetical Molecular Docking Results for 1,1'-Methylene Bis[Theobromine]
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Adenosine A1 Receptor | -8.5 | Asn152, Tyr271, Ile274 | H-Bond, Pi-Pi Stacking, Hydrophobic |
| Adenosine A2a Receptor | -7.9 | Ser277, Phe168, His250 | H-Bond, Pi-Pi Stacking |
| PDE4B | -9.2 | Gln369, Asn321, Trp332 | H-Bond, Pi-Pi Stacking |
Molecular Dynamics Simulations to Elucidate Conformational Stability
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the dynamic stability of the predicted protein-ligand complex over time. nih.gov An MD simulation models the atomic movements of the system in a simulated physiological environment, providing insights into the flexibility of the ligand and the persistence of key interactions. nih.gov
The highest-scoring docked pose of the 1,1'-Methylene Bis[Theobromine]-protein complex would serve as the initial configuration. The simulation tracks the trajectory of all atoms over a set period (e.g., hundreds of nanoseconds). nih.gov Stability is evaluated using several metrics:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A low and stable RMSD value (typically below 0.3 nm) suggests the complex is well-converged and stable. nih.gov
Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex. A consistent Rg value signifies that the complex maintains its structural integrity without significant unfolding or fluctuations. nih.gov
Hydrogen Bond Analysis: Tracks the number and duration of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of these critical interactions.
Table 2: Illustrative Molecular Dynamics Stability Metrics for a Protein-Ligand Complex
| Metric | Value | Interpretation |
| RMSD of Protein Backbone | < 0.3 nm | The system reached equilibrium and remained stable. |
| Rg of Complex | Stable, low fluctuation | The complex remained compact throughout the simulation. |
| Average H-Bonds | 3-4 | Consistent hydrogen bonding maintained ligand binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a group of compounds and their biological activities. nih.govnih.gov For 1,1'-Methylene Bis[Theobromine], a QSAR study could be employed to guide the design of new analogs with enhanced potency.
This process would involve synthesizing a library of derivatives with modifications to the core structure and experimentally measuring their activity against a specific target. Various molecular descriptors for each analog would then be calculated, including:
Electronic Descriptors: (e.g., partial charges, dipole moment)
Steric Descriptors: (e.g., molecular volume, surface area)
Hydrophobic Descriptors: (e.g., LogP)
Topological Descriptors: (e.g., connectivity indices)
A mathematical model is then built to link these descriptors to the observed activity. The resulting QSAR model can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and reducing unnecessary experimental work. nih.gov
Table 3: Relevant Molecular Descriptors for a QSAR Study
| Descriptor Class | Example Descriptor | Information Provided |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Steric | Molecular Weight | Size and bulk of the molecule. |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms, related to permeability. |
Density Functional Theory (DFT) Calculations for Electronic and Reactivity Properties
Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of molecules with high accuracy. nih.gov DFT calculations on 1,1'-Methylene Bis[Theobromine] can reveal fundamental properties related to its chemical reactivity and stability.
Key parameters derived from DFT include:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding where the molecule is likely to engage in non-covalent interactions with a protein receptor.
Table 4: Hypothetical DFT-Calculated Properties for 1,1'-Methylene Bis[Theobromine]
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the molecule's kinetic stability. |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For 1,1'-Methylene Bis[Theobromine], a pharmacophore model can be generated from its bound conformation within a protein's active site.
The key pharmacophoric features would likely include:
Hydrogen Bond Acceptors (from carbonyl oxygens)
Hydrogen Bond Donors (from N-H groups, if present and accessible)
Aromatic Rings (from the purine systems)
Hydrophobic Centroids (from methyl groups and the methylene (B1212753) bridge)
Once created, this 3D pharmacophore model can be used as a query for virtual screening . nih.gov Large chemical databases containing millions of compounds can be rapidly searched to find other molecules that match these spatial and chemical features. This process can identify structurally diverse compounds that may have similar biological activity, offering a powerful tool for discovering novel chemical scaffolds for a given biological target. nih.gov
Table 5: Potential Pharmacophoric Features of 1,1'-Methylene Bis[Theobromine]
| Feature Type | Number of Features (Hypothetical) | Location on Molecule |
| Hydrogen Bond Acceptor | 4 | Carbonyl oxygens |
| Aromatic Ring | 2 | Purine ring systems |
| Hydrophobic Center | 3 | Methyl groups and methylene linker |
Future Directions and Advanced Research Methodologies for 1,1 Methylene Bis Theobromine
Design and Synthesis of Advanced Analogues for Enhanced Bioactivity
The foundation of advancing 1,1'-Methylene Bis[Theobromine] as a therapeutic lead lies in medicinal chemistry and the strategic design of new analogues. The goal is to systematically modify the core structure to enhance desired biological activities, improve pharmacokinetic profiles, and reduce potential off-target effects. Future research would focus on creating a library of derivatives by modifying key positions on the xanthine (B1682287) rings or altering the methylene (B1212753) bridge.
Key Synthetic Strategies May Include:
Modification of the Methylene Bridge: Replacing the single methylene linker with longer or more complex chains (e.g., ethylene (B1197577), propylene) or introducing functional groups (e.g., carbonyl, hydroxyl) could alter the spatial orientation and flexibility of the two theobromine (B1682246) units. This can significantly impact how the molecule interacts with its biological targets.
Substitution on the Xanthine Core: Introducing various substituents at the C8 position or altering the N-methyl groups of the theobromine moieties could modulate the compound's lipophilicity, solubility, and electronic properties, thereby influencing its bioactivity and metabolic stability.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—could lead to analogues with improved pharmacological properties.
Interactive Table 1: Hypothetical Analogues of 1,1'-Methylene Bis[Theobromine] and Research Objectives
| Analogue Name | Structural Modification | Primary Research Objective |
|---|---|---|
| 1,1'-Ethylene Bis[Theobromine] | Replacement of methylene with an ethylene bridge | Investigate the impact of linker length on receptor binding affinity and selectivity. |
| 8,8'-Dichloro-1,1'-Methylene Bis[Theobromine] | Addition of chlorine atoms at the C8 positions | Enhance lipophilicity and explore potential for increased cell membrane permeability. |
| 1,1'-Methylene Bis[8-Phenyltheobromine] | Addition of phenyl groups at the C8 positions | Study the effect of bulky substituents on target interaction and potential for enhanced potency. |
Application of Complex In Vitro Models (e.g., Organ-on-a-Chip) for Translational Research
To bridge the gap between preclinical studies and human clinical trials, advanced in vitro models that better mimic human physiology are essential. nih.gov Organ-on-a-chip (OOC) technology, which uses microfluidic systems to create 3D cell cultures that replicate the key functions of human organs, offers a powerful platform for this purpose. nih.gov These models provide a more accurate prediction of a drug's efficacy and toxicity than traditional 2D cell cultures or even animal models, which can differ significantly from human systems. nih.govnih.gov
For 1,1'-Methylene Bis[Theobromine], OOCs could be used to:
Model Respiratory Diseases: Given theobromine's known effects on the respiratory system, including its potential use in asthma and for cough suppression, a "Lung-on-a-Chip" could be used to study the analogue's effects on bronchial smooth muscle contraction, inflammation, and airway remodeling. nih.gov
Assess Metabolism and Hepatotoxicity: A "Liver-on-a-Chip" can provide crucial insights into how 1,1'-Methylene Bis[Theobromine] is metabolized and whether it or its metabolites pose any risk of liver injury. nih.govyoutube.com
Investigate Neuroprotective Effects: A "Brain-on-a-Chip" or a "Blood-Brain Barrier Chip" could be employed to test the compound's ability to cross the blood-brain barrier and exert neuroprotective effects, an area of interest for xanthine derivatives. nih.gov
Interactive Table 2: Potential Organ-on-a-Chip Applications for 1,1'-Methylene Bis[Theobromine] Research
| Organ-on-a-Chip Model | Research Application | Key Endpoints to Measure |
|---|---|---|
| Lung-on-a-Chip | Efficacy in asthma and respiratory inflammation models. nih.gov | Bronchodilation, cytokine release, cell viability. |
| Liver-on-a-Chip | Study of metabolism and potential for drug-induced liver injury. nih.gov | Metabolite identification, liver enzyme leakage (e.g., ALT, AST), cell health. youtube.com |
| Gut-on-a-Chip | Investigation of absorption, permeability, and effects on gut microbiota. nih.gov | Transepithelial electrical resistance (TEER), compound transport rates. |
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To fully understand the biological effects of 1,1'-Methylene Bis[Theobromine], a systems-level approach is necessary. Multi-omics, the integration of data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular perturbations caused by the compound. nih.gov This approach allows researchers to move beyond a single target or pathway and build a comprehensive network of the compound's mechanism of action. nih.govnih.gov
Applying Multi-Omics to 1,1'-Methylene Bis[Theobromine] Research:
Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated in response to the compound, pointing towards the cellular pathways being affected.
Proteomics: Would identify changes in protein expression and post-translational modifications, confirming that the genetic changes are translated into functional effects.
Metabolomics: Would analyze changes in the cellular metabolome, providing a real-time snapshot of the physiological impact of the compound and identifying any "off-target" metabolic effects.
By integrating these datasets, researchers can construct detailed molecular pathways, identify novel drug targets, and discover biomarkers to predict therapeutic response. institut-curie.org
Interactive Table 3: Multi-Omics Strategies for Mechanistic Insights
| Omics Layer | Technology | Potential Insights for 1,1'-Methylene Bis[Theobromine] |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Identification of gene expression signatures and affected signaling pathways. |
| Proteomics | Mass Spectrometry-based Proteomics | Quantification of protein abundance changes and identification of direct binding partners. |
| Metabolomics | LC-MS, GC-MS, NMR | Characterization of metabolic reprogramming and off-target effects. |
Exploration of Novel Therapeutic Applications Beyond Established Xanthine Activities
While xanthines are primarily known as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors, the parent compound theobromine has shown a range of other promising biological activities. nih.gov Research suggests it may have anti-inflammatory, anti-tumor, and neuroprotective properties. nih.gov The dimeric structure of 1,1'-Methylene Bis[Theobromine] may enhance these effects or confer entirely new ones.
Future research should explore its potential in:
Oncology: Theobromine has been suggested to reduce neovascularization associated with tumor growth. nih.govnih.gov Future studies could investigate if the bis-theobromine analogue possesses enhanced anti-angiogenic or direct anti-proliferative effects on cancer cells.
Metabolic Syndrome: Theobromine has been linked to improvements in lipid profiles and blood glucose regulation. nih.gov Research could determine if 1,1'-Methylene Bis[Theobromine] has superior effects on metabolic parameters, potentially through mechanisms like activating brown adipose tissue. nih.gov
Neurodegenerative Diseases: As a neuroprotective agent, theobromine holds some promise. nih.gov The dimeric compound could be investigated for enhanced efficacy in models of Alzheimer's or Parkinson's disease, focusing on mechanisms like reducing oxidative stress and neuroinflammation.
Interactive Table 4: Novel Therapeutic Areas for Investigation
| Therapeutic Area | Scientific Rationale based on Theobromine | Potential Advantage of the Dimer |
|---|---|---|
| Oncology | Anti-angiogenic and anti-tumor properties. nih.govnih.gov | Potentially increased potency or altered target selectivity. |
| Metabolic Disease | Improves lipid profiles and glucose regulation. nih.gov | Enhanced bioactivity or improved pharmacokinetic half-life. |
| Neuroprotection | Reduces oxidative stress and acts as a neuroprotective agent. nih.gov | Potential for improved blood-brain barrier penetration or higher affinity for CNS targets. |
Development of Advanced Analytical Methods for Detection and Quantification
Robust and sensitive analytical methods are crucial for all stages of drug development, from in vitro experiments to potential clinical studies. While methods like High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) are well-established for quantifying theobromine in various samples, these methods must be specifically adapted and validated for 1,1'-Methylene Bis[Theobromine]. srce.hrresearchgate.netresearchgate.net
Future development in this area should focus on:
Method Optimization: Adapting existing reversed-phase HPLC methods by optimizing the mobile phase composition, column type, and gradient elution to achieve a clean separation of the larger, more complex dimer from its parent compound and potential metabolites. srce.hrnih.gov
Enhanced Detection: Employing more advanced detection techniques like mass spectrometry (LC-MS/MS). This would not only provide the high sensitivity and specificity needed to detect low concentrations in biological fluids but also allow for structural confirmation of the compound and its metabolites. srce.hr
High-Throughput Analysis: Developing rapid and efficient methods, possibly using techniques like column-switching, to handle the large number of samples generated during extensive preclinical testing. researchgate.net
Interactive Table 5: Comparison of Analytical Methods for 1,1'-Methylene Bis[Theobromine]
| Analytical Technique | Principle | Advantages for this Compound | Potential Challenges |
|---|---|---|---|
| HPLC-UV/DAD | Separation by chromatography, detection by UV absorbance. srce.hr | Cost-effective, robust, good for quantification at higher concentrations. | Lower sensitivity, potential for interference from other UV-absorbing compounds. nih.gov |
| HPLC-Amperometric Detection | Separation by chromatography, detection by electrochemical oxidation. | High sensitivity for electroactive compounds like purine (B94841) alkaloids. nih.gov | Requires optimization of detection potential, sensitive to mobile phase changes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
